2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole
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Overview
Description
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole is an organic compound with the molecular formula C27H20N2. . This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-diphenylpyridine with a suitable carbazole derivative under acidic or basic conditions can lead to the formation of the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting the replication and transcription processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole can be compared with other similar compounds, such as:
Carbazole: A simpler structure with similar aromatic properties but lacking the additional phenyl groups.
Indole derivatives: These compounds share a similar heterocyclic structure but differ in their specific functional groups and applications.
Polycarbazoles: These are polymers derived from carbazole units, known for their excellent conducting properties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
88047-18-1 |
---|---|
Molecular Formula |
C27H20N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C27H20N2/c1-3-9-18(10-4-1)23-17-25(19-11-5-2-6-12-19)29-27-22(23)16-15-21-20-13-7-8-14-24(20)28-26(21)27/h1-14,17,28H,15-16H2 |
InChI Key |
SBDOOTYCDRKCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C4=CC=CC=C4N3)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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